molecular formula C16H20N2O4 B2791806 Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318288-60-7

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B2791806
CAS No.: 318288-60-7
M. Wt: 304.346
InChI Key: UDUGABBPQCHNJG-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate is a chemical compound with the molecular formula C16H20N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylbenzoyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of 4-methylbenzoyl chloride with piperazine, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base.

    Step 2: Esterification of the resulting intermediate with ethyl chloroacetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate can be compared with other similar compounds, such as:

  • Ethyl (4-methylbenzoyl)acetate
  • Ethyl (2-methylbenzoyl)acetate
  • Ethyl benzoylacetate

These compounds share structural similarities but differ in their specific substituents and functional groups. The unique combination of the piperazine ring and the 4-methylbenzoyl group in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate (CAS No. 318288-60-7) is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
Boiling Point: 532.9 ± 45.0 °C (predicted)
Density: 1.182 ± 0.06 g/cm³ (predicted)
pKa: 13.96 ± 0.40 (predicted)

The compound features a piperazine ring substituted with a 4-methylbenzoyl group and an ethyl ester group, which contributes to its biological activity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 4-methylbenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine).
  • Esterification with ethyl chloroacetate to form the final product.

This method allows for the efficient production of the compound, which can be scaled for industrial applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines, exhibiting cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Interaction: It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis: By triggering apoptotic pathways, it promotes cell death in malignant cells.

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent .
  • Cytotoxicity Assessment:
    Another research effort focused on assessing the cytotoxicity of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed an IC50 value comparable to standard chemotherapeutics, highlighting its potential role in cancer treatment .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
Ethyl (4-methylbenzoyl)acetateModerateLow
Ethyl (2-methylbenzoyl)acetateLowModerate
Ethyl benzoylacetateHighModerate
This compoundHighHigh

This table illustrates that this compound demonstrates superior antimicrobial and anticancer activities compared to its analogs.

Properties

IUPAC Name

ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-3-22-14(19)10-13-15(20)17-8-9-18(13)16(21)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGABBPQCHNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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